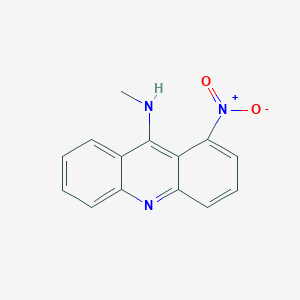
N-Methyl-1-nitroacridin-9-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-1-nitroacridin-9-amine is a chemical compound with the molecular formula C14H11N3O2. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, material science, and photophysics . Acridine derivatives have been actively researched for their potential therapeutic properties, particularly in the treatment of cancer, Alzheimer’s disease, and bacterial infections .
准备方法
The synthesis of N-Methyl-1-nitroacridin-9-amine typically involves the N-methylation of 1-nitroacridin-9-amine. One common method is the direct reductive N-methylation of nitro compounds, which is more straightforward compared to conventional N-methylation of amines . This process involves the use of methylating agents such as methyl halides, methanol, dimethyl carbonate, and formaldehyde, along with catalytic systems to facilitate the reaction . Another efficient method is the N-methylation of secondary amines under mechanochemical conditions, which involves the use of a vibrational ball mill and formalin as a methylating agent .
化学反应分析
N-Methyl-1-nitroacridin-9-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be converted to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-Methyl-1-nitroacridin-9-amine has several scientific research applications:
Medicinal Chemistry: Acridine derivatives, including this compound, are studied for their potential as anti-cancer agents due to their ability to intercalate DNA and inhibit topoisomerase enzymes. They have shown cytotoxic activity against various cancer cell lines.
Material Science: Acridine derivatives are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of N-Methyl-1-nitroacridin-9-amine primarily involves DNA intercalation. The compound inserts itself between the base pairs of DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases . This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and topoisomerase enzymes, and the pathways involved are related to DNA damage response and apoptosis .
相似化合物的比较
N-Methyl-1-nitroacridin-9-amine can be compared with other acridine derivatives, such as:
Quinacrine: Known for its anti-malarial and anti-cancer properties.
Amsacrine: Used in the treatment of acute leukemia.
Thiazacridine: Studied for its anti-cancer activity.
What sets this compound apart is its specific substitution pattern, which may confer unique biological activities and photophysical properties. The presence of the nitro group and the N-methylation are key features that differentiate it from other acridine derivatives .
属性
CAS 编号 |
19395-61-0 |
|---|---|
分子式 |
C14H11N3O2 |
分子量 |
253.26 g/mol |
IUPAC 名称 |
N-methyl-1-nitroacridin-9-amine |
InChI |
InChI=1S/C14H11N3O2/c1-15-14-9-5-2-3-6-10(9)16-11-7-4-8-12(13(11)14)17(18)19/h2-8H,1H3,(H,15,16) |
InChI 键 |
CGAGOAVPWUULJQ-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925456.png)


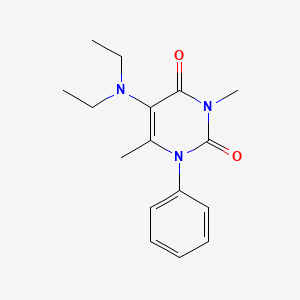

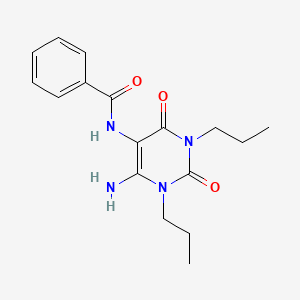
![2-[(2-Bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12925469.png)
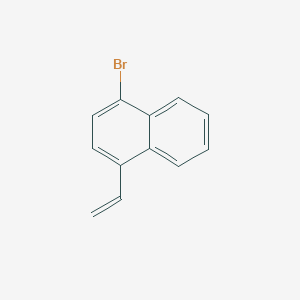
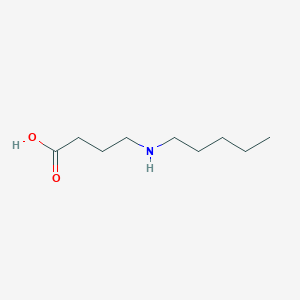
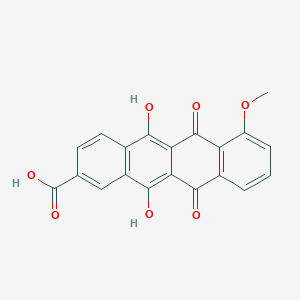
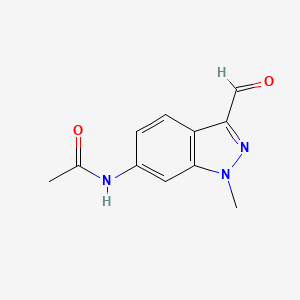

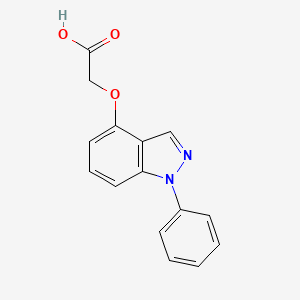
![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one](/img/structure/B12925544.png)
